molecular formula C12H22N2O3 B3059946 cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1445950-96-8

cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B3059946
CAS No.: 1445950-96-8
M. Wt: 242.31
InChI Key: BIZOYMDQUKYUEW-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of Bicyclic Pyrrolopyrrole Scaffolds in Heterocyclic Chemistry

The pyrrolo[3,4-c]pyrrole scaffold, one of six structural isomers of bicyclic pyrrole-pyridine fused systems, gained prominence in the late 20th century as researchers sought rigid, planar heterocycles for drug design. Early work focused on synthesizing these frameworks via metal-catalyzed cyclization reactions. For example, Unaleroglu et al. demonstrated that metal triflate-catalyzed additions of pyrrole to α,β-unsaturated compounds could yield [5-5] bicyclic systems. These methods enabled the efficient construction of nitrogen-rich cores, which were later recognized for their ability to interact with biological targets such as enzymes and receptors.

The scaffold’s pharmacological potential became evident through studies on pyrrolo[3,4-c]pyridine derivatives, which exhibited analgesic, sedative, and antidiabetic activities. The bicyclic structure’s conformational rigidity and electron-rich aromatic system made it amenable to modifications at key positions, such as the 1,3-dione moiety, which could be functionalized to enhance binding affinity. By the early 2000s, researchers had established the pyrrolo[3,4-c]pyrrole core as a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) and metabolic disorder therapeutics.

Key Milestones in Hexahydropyrrolo[3,4-c]pyrrole Derivative Development

The saturation of the pyrrolopyrrole ring to form hexahydro derivatives marked a significant advancement, improving metabolic stability and reducing off-target interactions. Knutsen et al. pioneered this approach with 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones, which demonstrated potent antidiabetic activity by stimulating glucose uptake in adipocytes without affecting insulin levels. Substituents at the 4-position, such as phenoxy groups, were critical for activity, with para-substituted derivatives showing up to 37.4% increased insulin sensitivity.

Further breakthroughs emerged in antiviral research. Liu et al. synthesized 7-hydroxy-1,3-dioxo-pyrrolo[3,4-c]pyridine-4-carboxylates, where the ester substituent at position 4 and the distance between the scaffold and aromatic rings dictated anti-HIV-1 activity. Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo derivatives achieved EC~50~ values of 1.65 µM, highlighting the scaffold’s adaptability for targeting viral enzymes.

The introduction of piperidine and morpholine groups at position 2 further expanded therapeutic applications. Compounds such as 28 and 29 (Figure 23 in ) exhibited sedative effects at low doses, underscoring the scaffold’s versatility in modulating diverse biological pathways.

Role of cis-tert-Butyl Derivatives in Advancing Scaffold Complexity

The incorporation of cis-tert-butyl groups into the hexahydropyrrolo[3,4-c]pyrrole scaffold represents a strategic response to challenges in solubility and target selectivity. The tert-butyl group’s steric bulk enhances metabolic stability by shielding reactive sites from enzymatic degradation, a principle validated in earlier studies on pyrrolo[3,4-c]pyridines with para-substituted phenoxy groups. For example, 4-(4-methylphenoxy) derivatives showed superior antidiabetic activity compared to smaller substituents, suggesting that bulky groups improve receptor interactions.

The hydroxymethyl group at position 3a introduces a polar functional handle, enabling further derivatization or conjugation. This modification mirrors strategies employed in pyrrolo[3,4-c]pyridine-1,3,6-triones, where hydroxyl groups enhanced water solubility without compromising activity. In the case of cis-tert-butyl 3a-(hydroxymethyl) derivatives, the hydroxymethyl moiety may facilitate hydrogen bonding with biological targets, as seen in antiviral pyrrolopyridines with fluorophenethyl side chains.

Recent synthetic advances, such as the three-step preparation of BN-heteroacenes from pyrrolo[3,2-b]pyrrole scaffolds, provide a blueprint for efficiently functionalizing cis-tert-butyl derivatives. These methods highlight the potential for creating hybrid structures with tunable electronic properties, bridging the gap between small-molecule therapeutics and materials science.

Properties

IUPAC Name

tert-butyl (3aS,6aS)-3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZOYMDQUKYUEW-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106606
Record name Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445950-96-8
Record name Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,6aR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445950-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, hexahydro-3a-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3aR,6aR)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS Number: 1445950-96-8) belongs to the class of hexahydropyrrolo compounds, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N2O3C_{11}H_{19}N_{2}O_{3}. The compound features a complex bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Weight213.28 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point295.4 ± 33.0 °C
Melting PointNot Available

Anticancer Properties

Research indicates that hexahydropyrrolo compounds exhibit significant anticancer activity. A study demonstrated that derivatives of pyrrolidine compounds, including those similar to cis-tert-butyl derivatives, showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These compounds were found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be further explored for therapeutic applications .

Antimicrobial Activity

The antimicrobial potential of hexahydropyrrolo compounds has also been investigated. In vitro studies revealed that certain derivatives exhibit inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective properties. Compounds in this class have been shown to reduce oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegenerative diseases .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various hexahydropyrrolo derivatives on MCF-7 breast cancer cells. The results indicated that treatment with these compounds resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 25 µM), with associated increases in apoptosis markers such as cleaved PARP and caspase-3 activation .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, cis-tert-butyl derivatives were tested against clinical isolates of E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative, highlighting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Anticancer Properties

Hexahydropyrrolo compounds, including cis-tert-butyl derivatives, have demonstrated anticancer activity. Studies have shown that pyrrolidine derivatives exhibit cytotoxic effects against breast and prostate cancer cell lines, inducing apoptosis through the activation of caspase pathways.

Study 1: Anticancer Activity on MCF-7 Breast Cancer Cells
A study evaluating the anticancer effects of hexahydropyrrolo derivatives on MCF-7 breast cancer cells showed that treatment with these compounds significantly decreased cell viability, with IC50 values ranging from 10 to 25 µM. The treatment also increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Antimicrobial Activity

The antimicrobial potential of hexahydropyrrolo compounds has been explored, with in vitro studies indicating inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study 2: Antimicrobial Efficacy Against E. coli
Cis-tert-butyl derivatives were tested against clinical isolates of E. coli, and the most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a lead compound for new antibiotics.

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound 3a-hydroxymethyl C₁₂H₂₂N₂O₃ 242.31 Hydroxymethyl enhances hydrophilicity; tert-butyl carbamate provides steric protection
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole Cbz (carbobenzoxy) group C₁₄H₁₈N₂O₂ 246.30 Cbz group increases lipophilicity (LogP: 1.23) and may reduce metabolic stability
cis-tert-Butyl 3a,6a-difluoro-4-oxo derivative 3a,6a-difluoro; 4-oxo C₁₁H₁₆F₂N₂O₃ 262.25 Fluorine atoms improve electronegativity and binding affinity; oxo group alters ring conformation
meso-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate None (meso stereochemistry) C₁₁H₂₀N₂O₂ 212.29 Meso configuration reduces stereochemical complexity but may limit target selectivity

Key Insights :

  • Hydroxymethyl vs. Cbz : The hydroxymethyl group in the target compound improves aqueous solubility compared to the lipophilic Cbz group, making it more suitable for oral bioavailability .
  • Fluorine Substitution : Fluorinated analogs exhibit enhanced enzyme inhibition due to stronger hydrogen bonding and electronegative interactions .
  • Stereochemistry : The cis configuration in the target compound is critical for maintaining the optimal spatial arrangement for ATX inhibition, whereas meso forms show reduced activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound cis-2-Cbz Derivative Difluoro-4-oxo Derivative
LogP ~1.1 (estimated) 1.23 ~1.5 (predicted)
TPSA (Ų) ~50 41.57 55.1
Solubility (mg/mL) >10 (predicted) <5 <3
Boiling Point (°C) Not reported 385.4 379.7

Key Insights :

  • Fluorinated derivatives exhibit higher LogP values, suggesting better membrane permeability but lower aqueous solubility .

Pharmacological Activity

Table 3: In Vitro Bioactivity Comparison

Compound ATX Inhibition (IC₅₀) Solubility (HT-Solubility Assay) Glutathione Adduct Formation
Target Compound 0.8 µM >50 µM Low (stable in GSH screening)
Benzo-triazole Derivative (Compound 24) 0.5 µM 30 µM High (reactive metabolite risk)
Difluoro-4-oxo Derivative 1.2 µM <10 µM Moderate

Key Insights :

  • The target compound balances potent ATX inhibition (IC₅₀: 0.8 µM) with favorable solubility and metabolic stability, outperforming benzo-triazole derivatives in safety profiles .
  • Fluorinated analogs show slightly reduced potency, likely due to steric hindrance from fluorine atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.